5-Amino-4-cyano-2-fluorobenzoic acid
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Overview
Description
5-Amino-4-cyano-2-fluorobenzoic acid: is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of benzoic acid, characterized by the presence of amino, cyano, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-cyano-2-fluorobenzoic acid typically involves multi-step organic reactionsFor instance, starting with 4-cyano-2-fluorobenzoic acid, the amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-4-cyano-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Amino-4-cyano-2-fluorobenzoic acid is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substituents make it a versatile intermediate for creating complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as enzyme inhibitors and probes for biochemical assays .
Medicine: The compound and its derivatives are investigated for their antimicrobial and antiviral properties. They have shown moderate to high inhibition activities against various bacteria and fungi .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Amino-4-cyano-2-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial and fungal cells, disrupting their metabolic processes. The cyano and fluoro groups enhance its binding affinity to these targets, making it a potent inhibitor .
Comparison with Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 5-Amino-2-fluorobenzoic acid
- 4-Amino-5-cyano-2-fluorobenzoic acid
Comparison: 5-Amino-4-cyano-2-fluorobenzoic acid is unique due to the presence of both amino and cyano groups on the benzene ring, which imparts distinct chemical properties. Compared to 4-Cyano-2-fluorobenzoic acid, the additional amino group enhances its reactivity and potential for forming hydrogen bonds. Similarly, the presence of the cyano group differentiates it from 5-Amino-2-fluorobenzoic acid, providing additional sites for chemical modification .
Properties
Molecular Formula |
C8H5FN2O2 |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
5-amino-4-cyano-2-fluorobenzoic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-6-1-4(3-10)7(11)2-5(6)8(12)13/h1-2H,11H2,(H,12,13) |
InChI Key |
TYAOFXOVELHNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)N)C#N |
Origin of Product |
United States |
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